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Compound of Interest

Compound Name:
(2R,3S)-N-Cbz-6-oxo-2,3-

diphenylmorpholine

Cat. No.: B107831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of a bioactive

morpholine derivative, contextualized against other heterocyclic systems relevant to drug

discovery. It further delves into the experimental protocols for single-crystal X-ray diffraction

and discusses the broader performance and significance of the morpholine scaffold in

medicinal chemistry.

Comparative Crystallographic Data
While a comprehensive dataset for a series of (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine
derivatives is not publicly available, this section presents the crystallographic data for a novel,

bioactive morpholine derivative as a representative example.[1] This data is compared with that

of a different heterocyclic compound to illustrate the comparative analysis of key structural

parameters.
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Parameter
Bioactive Morpholine
Derivative[1]

Comparative Heterocycle
(Isatin Derivative)[1]

Formula C₁₇H₂₁NO₄ C₂₂H₁₅ClFN₃O₂

Molecular Weight 319.35 423.83

Crystal System Orthorhombic Triclinic

Space Group P2₁2₁2₁ P-1

a (Å) 5.7729(7) 9.4198(19)

b (Å) 11.5032(14) 14.339(3)

c (Å) 25.161(3) 15.018(3)

α (°) ** 90 99.86(3)

β (°) 90 117.30(3)

γ (°) 90 94.13(3)

Volume (Å³) ** 1670.8(4) 921.5(3)

Z 4 2

Calculated Density 1.270 g/cm³ 1.389 g/cm³

Radiation MoKα (λ = 0.71073 Å) MoKα (λ = 0.71073 Å)

R-factor (R₁) 0.0398 0.0403

wR₂ 0.0914 0.1142

Analysis: The table highlights the fundamental differences in the crystal packing and unit cell

dimensions between two distinct heterocyclic systems. The orthorhombic space group of the

morpholine derivative indicates a higher symmetry compared to the triclinic system of the isatin

derivative. Such parameters are crucial in understanding the solid-state properties of a

compound, which can influence its stability, solubility, and bioavailability.

Performance and Biological Activity of Morpholine
Derivatives
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The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated

into drug candidates to enhance their pharmacological profiles.[2][3][4] Its presence can

significantly impact a molecule's efficacy, selectivity, and pharmacokinetic properties.

Anticancer Activity: Numerous morpholine-containing compounds have demonstrated potent

anticancer activity by targeting key signaling pathways, such as the PI3K/Akt/mTOR

pathway, which is often dysregulated in cancer cells.[5]

Central Nervous System (CNS) Applications: The morpholine scaffold is integral to many

CNS-active drugs, including antidepressants and anxiolytics. Its physicochemical properties,

such as a well-balanced lipophilic-hydrophilic profile, can facilitate crossing the blood-brain

barrier.[2]

Antimicrobial and Antiviral Properties: Derivatives of morpholine have been investigated for

their potential as antibacterial, antifungal, and antiviral agents, showcasing the versatility of

this heterocyclic core.[3][6]

Cholinesterase Inhibition: Certain morpholine-bearing quinoline derivatives have been

identified as potential inhibitors of cholinesterases, enzymes implicated in Alzheimer's

disease.[7]

The performance of a specific derivative like (2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine is

often as a chiral auxiliary—a tool used to control stereochemistry during the synthesis of other

complex, biologically active molecules.[8] Its rigid, well-defined conformation makes it an

excellent template for asymmetric synthesis.

Experimental Protocols
The determination of a molecular structure by X-ray crystallography involves a standardized

workflow, from crystal preparation to data analysis.

A. Single Crystal Growth: High-quality single crystals are paramount for successful X-ray

diffraction analysis. A common method for small organic molecules is slow evaporation:

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl

acetate, dichloromethane/hexane) to near-saturation.
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Filter the solution to remove any particulate matter.

Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow

for slow evaporation of the solvent.

Store the vial in a vibration-free environment at a constant temperature.

Monitor for the formation of well-defined, transparent crystals over several days to weeks.

B. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement: This is

a non-destructive analytical technique used to determine the precise three-dimensional

arrangement of atoms in a crystalline solid.[9]

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled

(typically to ~100 K) to minimize thermal vibrations. The crystal is then irradiated with a

monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).[10] As the crystal is rotated, a

diffraction pattern is collected by a detector.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters and space group. The intensities of the diffraction spots are integrated.

Structure Solution: The processed data are used to solve the crystal structure, which

involves determining the initial positions of the atoms in the asymmetric unit. This is often

achieved using direct methods or Patterson methods.

Structure Refinement: The initial atomic model is refined against the experimental data using

least-squares methods. This process optimizes the atomic coordinates, thermal parameters,

and occupancies to improve the agreement between the calculated and observed diffraction

patterns, ultimately yielding the final, accurate molecular structure.[11]

Visualized Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and structural analysis of

a novel morpholine derivative.
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Experimental Workflow: From Synthesis to Structural Elucidation
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Logical Framework for Compound Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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